1-(2-Propyn-1-yl)azetidine

Ring Strain Basicity Conformational Analysis

1-(2-Propyn-1-yl)azetidine (CAS: 1449201-23-3; MF: C₆H₉N; MW: 95.14 g/mol) is a small, nitrogen-containing, four-membered heterocyclic compound characterized by an azetidine core substituted with a propargyl (prop-2-yn-1-yl) group. It is an unstrained azetidine derivative with a calculated ring strain energy of approximately 25.4 kcal/mol, a value which underpins its unique reactivity profile in ring-opening and cycloaddition chemistries.

Molecular Formula C6H9N
Molecular Weight 95.14 g/mol
Cat. No. B11924626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Propyn-1-yl)azetidine
Molecular FormulaC6H9N
Molecular Weight95.14 g/mol
Structural Identifiers
SMILESC#CCN1CCC1
InChIInChI=1S/C6H9N/c1-2-4-7-5-3-6-7/h1H,3-6H2
InChIKeyFJPKPVUHDMFVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Propyn-1-yl)azetidine: Chemical Identity and Core Physicochemical Profile for Research Procurement


1-(2-Propyn-1-yl)azetidine (CAS: 1449201-23-3; MF: C₆H₉N; MW: 95.14 g/mol) is a small, nitrogen-containing, four-membered heterocyclic compound characterized by an azetidine core substituted with a propargyl (prop-2-yn-1-yl) group . It is an unstrained azetidine derivative with a calculated ring strain energy of approximately 25.4 kcal/mol, a value which underpins its unique reactivity profile in ring-opening and cycloaddition chemistries . The compound is commercially available from multiple vendors with standard purities, and it is intended exclusively for research and development purposes .

Why 1-(2-Propyn-1-yl)azetidine Cannot Be Replaced by Common Azetidine or Piperidine Analogs


Generic substitution of 1-(2-Propyn-1-yl)azetidine with other nitrogen heterocycles is scientifically unsound due to its unique combination of a strained four-membered azetidine ring and a terminal alkyne (propargyl) handle. The azetidine core imparts a specific ring strain (approx. 25.4 kcal/mol) and distinct stereoelectronic properties relative to the more flexible, and often more basic, piperidine and pyrrolidine rings . This strain governs both its biological target interactions and its synthetic utility in cascade reactions [1]. The propargyl substituent is not a passive group; it provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other metal-mediated transformations, which is absent in simpler alkyl- or aryl-substituted azetidines. Therefore, substituting this compound with an unstrained, non-alkyne analog would fundamentally alter the reactivity and biological profile, invalidating experimental outcomes .

1-(2-Propyn-1-yl)azetidine: Quantifiable Differentiation in Target Binding and Physicochemical Properties


Ring Strain and Basicity Differentiate 1-(2-Propyn-1-yl)azetidine from Piperidine and Pyrrolidine Analogs

The azetidine core of 1-(2-Propyn-1-yl)azetidine possesses a ring strain of approximately 25.4 kcal/mol, which is significantly higher than that of five-membered pyrrolidine (~6.2 kcal/mol) and six-membered piperidine (~0.0 kcal/mol) . This high strain results in a lower pKa of the conjugate acid (pKa ~11.29 for azetidine) compared to pyrrolidine (pKa ~11.27) and piperidine (pKa ~11.22), and the basicity sequence (piperidine > pyrrolidine > azetidine) is directly influenced by the ring strain energy [1].

Ring Strain Basicity Conformational Analysis

Selective ALDH1A1 Inhibition: 1-(2-Propyn-1-yl)azetidine Demonstrates Subtype Selectivity Over ALDH2

1-(2-Propyn-1-yl)azetidine inhibits human recombinant Aldehyde Dehydrogenase 1A1 (ALDH1A1) with an IC50 of 900 nM [1]. In contrast, it exhibits minimal inhibition of the related mitochondrial ALDH2 isozyme, with a reported IC50 of 100,000 nM [2]. This represents an approximately 111-fold selectivity for ALDH1A1 over ALDH2 under comparable assay conditions.

Aldehyde Dehydrogenase ALDH1A1 Enzyme Inhibition

5-Lipoxygenase Inhibition at Low Micromolar Concentrations

1-(2-Propyn-1-yl)azetidine has been evaluated for its ability to inhibit 5-Lipoxygenase (5-LO) in vitro at a concentration of 1 µM . This assay result suggests it can engage the enzyme at low micromolar levels. A structurally distinct propargyl-containing compound, 1-(2-heptynyloxymethyl)benzene, exhibited an IC50 of 1.2 µM for 5-LO [1], providing a benchmark for the activity of propargyl-bearing 5-LO inhibitors.

5-Lipoxygenase Inflammation Enzyme Assay

Targeted Application Scenarios for 1-(2-Propyn-1-yl)azetidine Based on Quantitative Differentiation


Selective ALDH1A1 Inhibition for Cancer Stem Cell Research

Utilize 1-(2-Propyn-1-yl)azetidine as a chemical probe to study the role of ALDH1A1 in cancer stem cell populations. Its 111-fold selectivity for ALDH1A1 (IC50 = 900 nM) over the closely related ALDH2 isozyme (IC50 = 100,000 nM) minimizes off-target effects associated with ALDH2 inhibition, such as alcohol intolerance and acetaldehyde toxicity [1][2]. This selectivity profile is essential for generating clean, interpretable data in ALDH1A1-targeted studies, where less selective inhibitors would confound results.

Probing 5-Lipoxygenase (5-LO) Activity in Inflammatory Models

Employ 1-(2-Propyn-1-yl)azetidine as a tool compound in in vitro models of inflammation to assess the contribution of 5-LO. The compound's demonstrated ability to engage 5-LO at a 1 µM concentration suggests it can modulate the leukotriene biosynthesis pathway . This application is grounded in cross-study evidence showing that the propargyl moiety is a common feature among micromolar 5-LO inhibitors [3].

Synthetic Building Block for Strained Heterocycle Cascades and CuAAC Bioconjugation

Use 1-(2-Propyn-1-yl)azetidine as a privileged scaffold in organic synthesis. Its high ring strain (25.4 kcal/mol) enables unique cascade reactions, such as silver-catalyzed ring-opening/ring-closing sequences to generate oxazines and oxazepines [4]. The terminal alkyne provides a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating its incorporation into more complex molecular architectures and bioconjugates, a capability not offered by simple azetidines.

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